molecular formula C18H23N5O2 B2933280 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide CAS No. 2034294-08-9

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Cat. No.: B2933280
CAS No.: 2034294-08-9
M. Wt: 341.415
InChI Key: OSEGIXZTOIYCMB-UHFFFAOYSA-N
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Description

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, a pyrrolidine ring, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne are reacted to form the triazole ringnucleophilic substitution and amide formation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and hydrolysis .

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

  • Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It has been investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and anemia.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide

  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide

Uniqueness: 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide stands out due to its specific structural features, which may confer unique biological or chemical properties compared to similar compounds.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-16-6-2-13(3-7-16)10-19-18(24)22-9-8-15(11-22)23-12-17(20-21-23)14-4-5-14/h2-3,6-7,12,14-15H,4-5,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEGIXZTOIYCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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